3-(2-Fluoro-6-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(2-Fluoro-6-methylphenyl)bicyclo[111]pentane-1-carboxylic acid is a complex organic compound characterized by its bicyclic structure and the presence of a fluorine atom and a methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluoro-6-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps, starting with the construction of the bicyclic core followed by the introduction of the fluorine and methyl groups on the phenyl ring. Common synthetic routes may include:
Bicyclic Core Formation: This can be achieved through intramolecular cyclization reactions, often using transition metal catalysts.
Introduction of Fluorine and Methyl Groups: These groups can be introduced through halogenation and methylation reactions, respectively.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Fluoro-6-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert functional groups to their less oxidized forms.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols.
Reduction: Alcohols, alkanes, or amines.
Substitution: Halogenated compounds, alkylated derivatives, or other substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-(2-Fluoro-6-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid may be used to study the effects of fluorinated compounds on biological systems. It can serve as a probe to investigate enzyme-substrate interactions or as a potential inhibitor for specific biological targets.
Medicine: In the field of medicine, this compound could be explored for its therapeutic potential. Its structural features may make it suitable for drug design, particularly in the development of new pharmaceuticals targeting specific diseases.
Industry: In industry, this compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-(2-Fluoro-6-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
3-(2-Fluoro-6-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Similar structure but with a methoxy group instead of a methyl group.
3-(2-Fluoro-6-methylphenyl)bicyclo[1.1.1]pentane-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the bicyclic core.
Uniqueness: 3-(2-Fluoro-6-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its specific arrangement of fluorine and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-(2-fluoro-6-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FO2/c1-8-3-2-4-9(14)10(8)12-5-13(6-12,7-12)11(15)16/h2-4H,5-7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWOTDAXFOAZEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C23CC(C2)(C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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